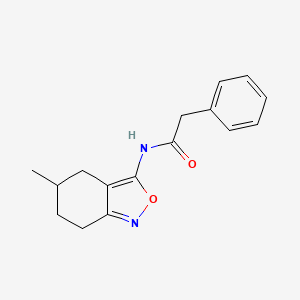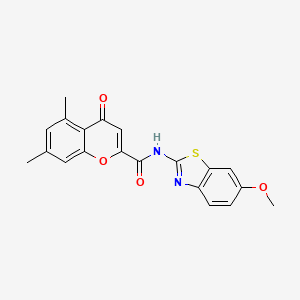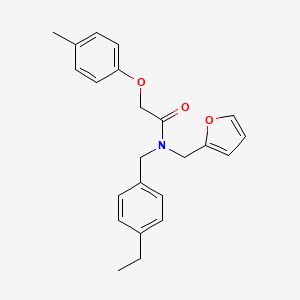
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide: is a chemical compound with a complex structure that includes a benzoxazole ring fused with a tetrahydro ring and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the amide group, converting it into an amine.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and inflammation.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenylacetamide group can bind to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Comparison:
- Structural Differences: While these compounds share the benzoxazole ring, they differ in the substituents attached to the ring. For example, the oxochromene and dioxo-tetrahydropyrimidine groups provide different chemical properties and reactivity.
- Unique Features: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide is unique due to its phenylacetamide group, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-14-13(9-11)16(20-18-14)17-15(19)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19) |
InChI Key |
XBXOGQZMZCWCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11393964.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11393968.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393978.png)
![N-(5-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11393984.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393985.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11393990.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11394009.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide](/img/structure/B11394013.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11394014.png)

![5,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394024.png)
![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11394025.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11394034.png)
